molecular formula C8H7IN2O B1604230 6-Iodo-4-methoxy-1H-indazole CAS No. 885523-20-6

6-Iodo-4-methoxy-1H-indazole

Cat. No.: B1604230
CAS No.: 885523-20-6
M. Wt: 274.06 g/mol
InChI Key: MOUMKHFEGXJCNG-UHFFFAOYSA-N
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Description

6-Iodo-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 4th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

This compound belongs to the indazole class of heterocyclic compounds, which have been found to have a wide variety of medicinal applications

Mode of Action

Indazole-containing compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 6-Iodo-4-methoxy-1H-indazole with its targets would depend on the nature of these targets.

Biochemical Pathways

Indazole derivatives have been found to impact a variety of pathways, including those involved in inflammation, cancer, and hypertension . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption . These properties would influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

Result of Action

As an indazole derivative, it may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

The action of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. Understanding these factors can help optimize the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-methoxy-1H-indazole typically involves the iodination of 4-methoxy-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine is introduced at the 6th position of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-4-methoxy-1H-indazole .

Scientific Research Applications

6-Iodo-4-methoxy-1H-indazole has several scientific research applications, including:

Comparison with Similar Compounds

    4-Methoxy-1H-indazole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.

    6-Bromo-4-methoxy-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    6-Chloro-4-methoxy-1H-indazole:

Uniqueness: 6-Iodo-4-methoxy-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in certain reactions, such as coupling reactions, and may also affect its interaction with biological targets .

Properties

IUPAC Name

6-iodo-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUMKHFEGXJCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646522
Record name 6-Iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-20-6
Record name 6-Iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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